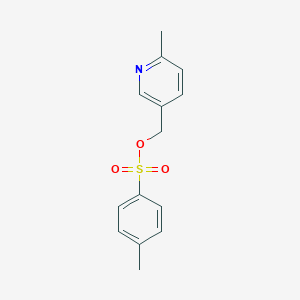
(6-Methylpyridin-3-yl)methyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-methylpyridin-3-yl)methyl 4-methylbenzene-1-sulfonate is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position and a benzene sulfonate group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-methylpyridin-3-yl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 6-methylpyridine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(6-methylpyridin-3-yl)methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce sulfides.
Applications De Recherche Scientifique
(6-methylpyridin-3-yl)methyl 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (6-methylpyridin-3-yl)methyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The pyridine ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-methylpyridin-3-yl)methyl 4-methylbenzenesulfonamide
- (6-methylpyridin-3-yl)methyl 4-methylbenzenesulfonyl chloride
- (6-methylpyridin-3-yl)methyl 4-methylbenzenesulfonic acid
Uniqueness
(6-methylpyridin-3-yl)methyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H15NO3S |
|---|---|
Poids moléculaire |
277.34 g/mol |
Nom IUPAC |
(6-methylpyridin-3-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H15NO3S/c1-11-3-7-14(8-4-11)19(16,17)18-10-13-6-5-12(2)15-9-13/h3-9H,10H2,1-2H3 |
Clé InChI |
DIGBCEMYSHYXTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CN=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


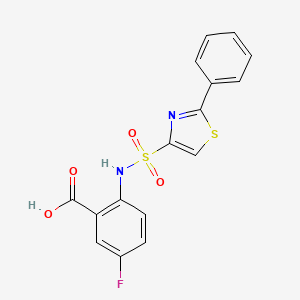
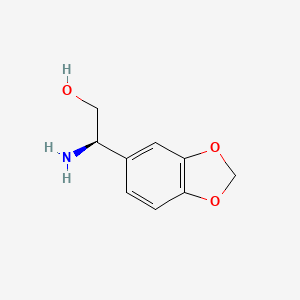

![Thieno[3,2-c]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13559485.png)
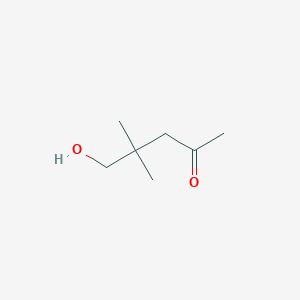
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13559491.png)
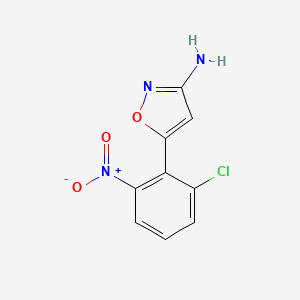

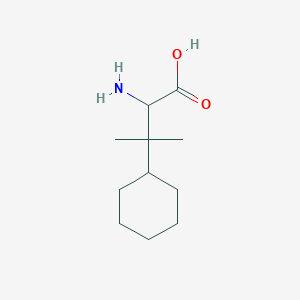
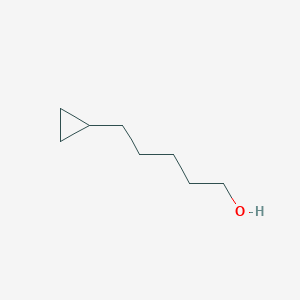

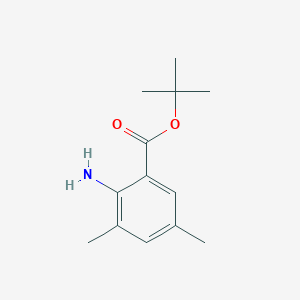

![Imidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13559554.png)
